5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted triazole with 4-ethylphenyl and p-tolyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Agents: Potential use in cancer therapy due to its ability to interact with biological targets.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The amino and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
Structural Features: The presence of both 4-ethylphenyl and p-tolyl groups makes this compound unique.
Biological Activity: The specific combination of functional groups may result in unique biological activities not seen in other triazole derivatives.
Properties
IUPAC Name |
5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-13-6-8-14(9-7-13)20-18(24)16-17(19)23(22-21-16)15-10-4-12(2)5-11-15/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZWHNBCJOYUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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